
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a benzyloxy group, and a bromine atom attached to the anthracene core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivativesThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to intercalate into DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione involves its ability to interact with biological molecules, such as DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)-9,10-anthraquinone
- 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)-9,10-anthraquinone
- 9,10-Anthracenedione, 1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)-
Uniqueness
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione is unique due to the presence of the benzyloxy group and bromine atom, which confer distinct chemical properties and reactivity. These structural features make it particularly useful in applications requiring specific interactions with biological molecules or unique optical properties .
Propiedades
Número CAS |
88603-46-7 |
|---|---|
Fórmula molecular |
C21H17BrN4O3 |
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-7-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H17BrN4O3/c22-10-6-11(23)14-16(18(10)25)21(28)17-15(20(14)27)12(24)7-13(19(17)26)29-8-9-4-2-1-3-5-9/h1-7H,8,23-26H2 |
Clave InChI |
YLTVZTUFAGJDMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
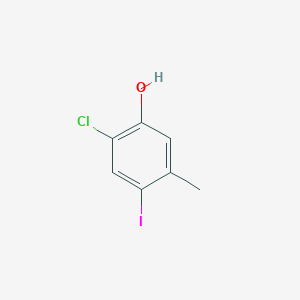

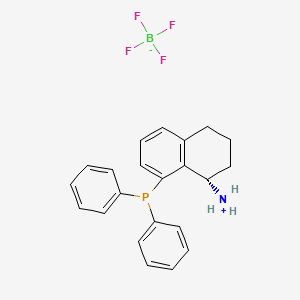
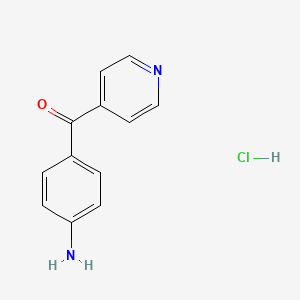
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
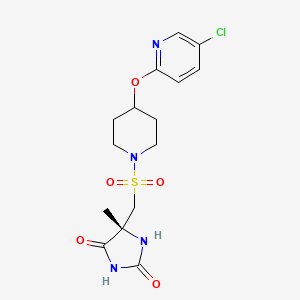


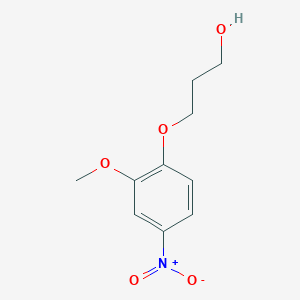
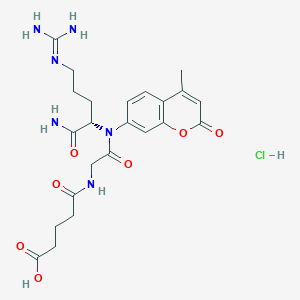
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)


